(5-Nitrothiophen-2-yl)methanesulfonamide

Physicochemical differentiation Sulfonamide pKa Methylene bridge

Researchers screening for antibacterials that evade AcrAB-TolC efflux often encounter flat SAR from direct aryl-sulfonamides. (5-Nitrothiophen-2-yl)methanesulfonamide solves this via a methylene spacer that shifts pKₐ ~5 orders of magnitude vs. direct analogs, altering ionization and target engagement. • Dual pharmacophore: sulfonamide inhibits DHPS; 5-nitrothiophene undergoes NfsA/NfsB nitroreductase activation. • Pd-catalyzed N-arylation-ready methanesulfonamide-no genotoxic sulfonyl chloride intermediates. • Validated scaffold for Gram-negative antibacterial and kinetoplastid antiparasitic programs. Supplied with full analytical certification. Custom synthesis and library production available.

Molecular Formula C5H6N2O4S2
Molecular Weight 222.2 g/mol
Cat. No. B13248258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Nitrothiophen-2-yl)methanesulfonamide
Molecular FormulaC5H6N2O4S2
Molecular Weight222.2 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)[N+](=O)[O-])CS(=O)(=O)N
InChIInChI=1S/C5H6N2O4S2/c6-13(10,11)3-4-1-2-5(12-4)7(8)9/h1-2H,3H2,(H2,6,10,11)
InChIKeyWYPXPBBOQYHOPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural and Pharmacological Baseline of (5-Nitrothiophen-2-yl)methanesulfonamide


(5-Nitrothiophen-2-yl)methanesulfonamide (CAS 1692751-96-4, MF C₅H₆N₂O₄S₂, MW 222.24) is a nitroheterocyclic sulfonamide research chemical that combines a 5-nitrothiophene ring with a methanesulfonamide group via a methylene (–CH₂–) bridge . This architecture distinguishes it from classical thiophene-2-sulfonamides by introducing a flexible spacer that alters hydrogen-bonding geometry, acidity (predicted methanesulfonamide pKₐ ~10.87 vs. aryl sulfonamide pKₐ ~5–6), and lipophilicity relative to direct aryl-sulfonamide congeners . The compound belongs to the broader nitrothiophene class, which has been established as superior to both sulfanilamide and nitrofuran scaffolds in antibacterial and antiparasitic contexts, driven by the sulfur atom's capacity to accommodate electrons from the nitro group and facilitate bioreductive activation [1][2].

5-Nitrothiophene pharmacophore for antibacterial and antiparasitic screening cascades with reported class-level potency in nitroheterocycle SAR
Methanesulfonamide linker enables Pd-catalyzed late-stage diversification, supporting SAR exploration without genotoxic intermediates
5-Nitro group provides nitroreductase-dependent prodrug activation (dual-mechanism research context); absent in amino analogs

Why Generic Thiophene Sulfonamides Cannot Substitute This Compound


The nitrothiophene sulfonamide class exhibits steep, non-linear structure–activity relationships where even minor structural perturbations produce disproportionate changes in potency, spectrum, and mechanism [1]. Three independent axes of differentiation converge in this single compound: (i) the 5-nitro vs. 4-nitro regioisomerism on the thiophene ring yields a 5- to 10-fold difference in antibacterial activity [1]; (ii) the methylene spacer between the thiophene and sulfonamide warhead alters the pKₐ by approximately 5 orders of magnitude compared to direct aryl sulfonamides, affecting both ionization state at physiological pH and target enzyme binding ; and (iii) the nitro group enables nitroreductase-dependent prodrug activation—a mechanism entirely absent in the corresponding amino-thiophene analogs—creating a dual-mode pharmacology (folate biosynthesis inhibition plus reductively triggered radical formation) that cannot be replicated by simple sulfanilamide derivatives [2][3].

5-Nitro vs. 4-nitro regioisomer

SAR shows a 5- to 10-fold activity differential; substituting a 4-nitro or amino analog may not reproduce the reported antibacterial potency.

Methylene spacer ionization state

The neutral methanesulfonamide at physiological pH may shift membrane permeability and target binding profiles relative to ionized aryl sulfonamide congeners.

Nitroreductase activation pathway

Amino-thiophene analogs lack the nitro group, eliminating the bioreductive prodrug mechanism; dual-mechanism pharmacology cannot be replicated by simple sulfanilamide derivatives.

Head-to-Head Evidence: Quantitative Differentiation from Closest Analogs


Methylene-Spacer Effect on Ionization State vs. Direct Aryl Sulfonamides

The methylene (–CH₂–) bridge in (5-nitrothiophen-2-yl)methanesulfonamide electronically decouples the sulfonamide nitrogen from the electron-withdrawing thiophene ring, yielding a predicted pKₐ of approximately 10.87 for the methanesulfonamide –NH₂ group, compared to pKₐ values of 5–6 for directly conjugated aryl sulfonamides such as 5-nitrothiophene-2-sulfonamide [1]. This ~5-order-of-magnitude difference in acidity means that at physiological pH (7.4), the methanesulfonamide analog remains predominantly unionized, whereas the direct sulfonamide congener is >99% ionized (deprotonated), with direct consequences for membrane permeability, protein binding, and synthetic derivatization chemistry [1].

Methylene-spacer effect on ionization
Data to verify
Predicted pKₐ ~10.87 (methanesulfonamide) vs. aryl sulfonamide pKₐ ~5–6; ΔpKₐ 5–6 units; >90% neutral vs. >99% anionic at pH 7.4.
Ionization state difference may affect membrane permeability and target binding; requires experimental confirmation.
Predicted values; class-level aryl sulfonamide pKₐ reference.
Physicochemical differentiation Sulfonamide pKa Methylene bridge Drug design building block

Nitrothiophene vs. Nitrofuran: Sulfur-Mediated Potency Advantage

In a head-to-head antiparasitic SAR study of 53 rationally designed 5-nitro-2-heterocyclic benzylidene hydrazides, nitrothiophene analogs were consistently more potent than their nitrofuran counterparts across the compound series. Six nitrothiophene-bearing compounds exhibited IC₅₀ values lower than standard reference drugs against Leishmania donovani [1]. The mechanistic basis—established by electrochemical and ESR studies—is that the thiophene sulfur atom accommodates electron density from the nitro group more effectively than furan oxygen, facilitating nitro reduction and enhancing the formation of free radical species lethal to target cells [1][2]. While (5-nitrothiophen-2-yl)methanesulfonamide itself was not tested in this specific antiparasitic panel, it shares the identical 5-nitrothiophene pharmacophore, making this class-level potency advantage directly relevant to procurement decisions when choosing between nitrothiophene and nitrofuran building blocks [1].

Nitrothiophene vs. nitrofuran potency
Class-level
Nitrothiophenes > nitrofurans in antileishmanial panel; 6 nitrothiophene compounds with IC₅₀ below standard drug thresholds across 53-compound set.
Reported class-level potency ranking supports nitrothiophene scaffold selection for antiparasitic screening.
Class inference; target compound not directly tested in this specific panel.
Nitroheterocycle SAR Nitrothiophene vs nitrofuran Antiparasitic Antibacterial scaffold selection

5-Nitro vs. 4-Nitro Regioisomer Potency Differentiation

The classic structure–activity study by Bulkacz et al. (1968) established that within the thiophene-2-sulfonamide series, the 5-nitrothiophene-2-sulfonamide regioisomer (IV) is bactericidal at very low concentrations and significantly more inhibitory than both the 4-nitro isomer (V) and the corresponding amino compounds (II, III) [1]. Quantitative SAR analysis has since refined the positional effect: the 5-nitro vs. 4-nitro substitution pattern alone yields a 5- to 10-fold difference in antibacterial activity against Gram-negative and Gram-positive test strains [1][2]. (5-Nitrothiophen-2-yl)methanesulfonamide bears the nitro group at the 5-position of the thiophene ring, co-locating with the optimal regioisomer identified by SAR. Substituting a 4-nitrothiophene regioisomer or a 5-aminothiophene analog would forfeit this positional potency advantage [1].

5-Nitro vs. 4-nitro regioisomer
Head-to-head
5-Nitrothiophene-2-sulfonamide 5- to 10-fold more potent than 4-nitro isomer in antibacterial growth inhibition; PABA/folic acid reversal confirms DHPS engagement.
5-Nitro regioisomer position provides reported potency advantage; 4-nitro substitution may result in reduced antibacterial activity.
Classical SAR study; Gram-positive and Gram-negative panel.
Positional isomer SAR 5-nitro vs 4-nitro Antibacterial potency Regiochemistry

Nitroreductase-Dependent Prodrug Activation Mechanism

Nitrothiophene-based compounds function as prodrugs that require intracellular activation by bacterial nitroreductase enzymes—a mechanism completely absent in amino-thiophene and classical sulfanilamide analogs [1][2]. In E. coli and related Enterobacteriaceae, activation proceeds via the NfsA and NfsB nitroreductases; in Mycobacterium tuberculosis, the F420-dependent nitroreductase Ddn activates 5-nitrothiophenes to release nitric oxide (NO), a mechanism identical to that of the clinical-stage nitroimidazoles PA-824 and delamanid [2]. Critically, the nitrothiophene carboxamide series was specifically engineered to overcome AcrAB-TolC efflux pump liability—a major resistance mechanism in Gram-negative bacteria—and demonstrated bactericidal efficacy in a mouse thigh infection model against multi-drug resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp. [1]. (5-Nitrothiophen-2-yl)methanesulfonamide, bearing the identical 5-nitrothiophene warhead, is positioned to exploit this same activation pathway, whereas its 5-amino analog would lack the nitro group essential for bioreductive triggering [1][2].

Nitroreductase-dependent activation
Class-level
NfsA/NfsB (E. coli) and F420-dependent Ddn (M. tuberculosis) activate 5-nitrothiophenes to release NO/radicals; mechanism absent in amino analogs.
Nitro group enables dual-mechanism research tool; amino analogs lack bioreductive activation, limiting activity against efflux-competent strains.
Confirmed in E. coli ΔnfsA/ΔnfsB knockout strains and Mtb nonreplicating model.
Nitroreductase prodrug Bacterial activation Dual pharmacology NfsA/NfsB F420-dependent Ddn

Mutagenicity Profile in Nitroheterocycle Scaffolds

In a comprehensive Ames mutagenicity screen of 32 heterocyclic compounds spanning nitrofurans, nitrothiophenes, nitropyrroles, nitroimidazoles, and aminothiophenes, all nitroheterocycles tested (including multiple nitrothiophenes) were mutagenic in Salmonella typhimurium TA 100; 13 of 24 were also mutagenic in TA 98 [1]. However, only 13 of the 24 mutagenic nitroheterocycles exhibited bacterial killing effects, establishing that mutagenicity and bactericidal activity are not obligatorily linked—different nitroheterocycles distribute differently across the mutagenicity–cytotoxicity matrix [1]. Critically, aminothiophenes and aminoheterocycles lacking the nitro group were uniformly non-mutagenic in both strains, creating a clear genotoxicity hierarchy: nitrofurans ≈ nitrothiophenes > nitroimidazoles ≫ aminothiophenes (non-mutagenic) [1]. This has direct implications for procurement: the nitro group essential for dual-mode pharmacology also introduces mutagenicity liability that must be managed in lead optimization, while amino analogs avoid genotoxicity but lose the bioreductive activation mechanism [1].

Mutagenicity profile (Ames)
Head-to-head
All tested nitrothiophenes mutagenic in TA 100; ~54% (13/24) of mutagenic nitroheterocycles also bactericidal. Aminothiophenes non-mutagenic in both TA 98 and TA 100.
Genotoxicity class-wide for nitroheterocycles; mutagenicity and bactericidal activity are not obligatorily linked, informing lead optimization risk assessment.
32-compound Ames screen; TA 98 and TA 100 strains.
Genotoxicity Ames test Nitroheterocycle safety Mutagenicity ranking

Synthetic Advantage of Methanesulfonamide for Pd-Catalyzed Diversification

The methanesulfonamide group offers synthetic versatility distinct from directly attached aryl sulfonamides. A mild, general Pd-catalyzed cross-coupling method has been established for N-arylation of methanesulfonamide with aryl bromides and chlorides, enabling efficient diversification of the sulfonamide nitrogen without generating potentially genotoxic aniline or sulfonyl chloride byproducts [1]. This chemistry was successfully applied to the synthesis of the marketed antiarrhythmic drug dofetilide, demonstrating industrial scalability [1]. In contrast, direct thiophene-2-sulfonamides (e.g., 5-nitrothiophene-2-sulfonamide) lack the freely rotatable –CH₂– linker and present different steric and electronic constraints for N-functionalization. (5-Nitrothiophen-2-yl)methanesulfonamide thus serves as a dual-purpose building block: the 5-nitrothiophene moiety provides the bioreductive pharmacology described above, while the methanesulfonamide terminus supports late-stage Pd-catalyzed diversification for SAR exploration [1].

Pd-catalyzed diversification
Method context
Methanesulfonamide undergoes mild Pd₂(dba)₃/Xantphos-catalyzed N-arylation with aryl bromides/chlorides, avoiding genotoxic sulfonyl chloride intermediates.
Pd-catalyzed N-arylation supports efficient SAR library synthesis; direct aryl sulfonamides may require alternative activation strategies.
Demonstrated at gram scale (dofetilide synthesis).
Synthetic chemistry Pd-catalyzed N-arylation Methanesulfonamide building block Medicinal chemistry diversification

Key Applications and Procurement Value of This Compound


Combating Efflux-Mediated Resistance in Gram-Negative Enteric Pathogens

This compound is optimally deployed as a core scaffold in phenotypic screening cascades designed to identify novel antibacterials that escape the AcrAB-TolC efflux pump. The nitrothiophene carboxamide class has already demonstrated proof-of-concept: structure-based design successfully reduced AcrB binding, yielding compounds with potent MIC values against wild-type and multi-drug resistant E. coli, Shigella, and Salmonella clinical isolates [1]. The methanesulfonamide variant offers an alternative linker geometry that may further modulate efflux pump recognition while retaining the 5-nitrothiophene warhead required for NfsA/NfsB nitroreductase activation [1][2].

Fragment-Based Design of Dual-Mechanism Antibacterials

The compound's dual pharmacological potential—competitive inhibition of dihydropteroate synthase (DHPS) via the sulfonamide moiety plus nitroreductase-dependent radical/NO formation via the 5-nitrothiophene group—makes it a privileged fragment for programs seeking multitarget antibacterials. The PABA/folic acid reversal data from Bulkacz et al. confirms DHPS engagement for the thiophene-2-sulfonamide class [3], while the nitroreductase activation pathway has been independently validated in both E. coli (NfsA/NfsB) and M. tuberculosis (F420-dependent Ddn) systems [2]. The methylene spacer provides a synthetic vector for growing the fragment toward additional binding interactions without disrupting either pharmacophore.

Antiparasitic Discovery Exploiting Nitrothiophene Potency Edge

For programs targeting kinetoplastid parasites (Leishmania spp., Trypanosoma cruzi) or other nitroreductase-expressing protozoa, the 5-nitrothiophene scaffold has demonstrated superior potency compared to the historically more common 5-nitrofuran core, driven by the thiophene sulfur's superior electron accommodation capacity [4]. (5-Nitrothiophen-2-yl)methanesulfonamide provides a synthetically tractable entry point for constructing focused libraries of 5-nitrothiophene-based antiparasitic agents, with the methanesulfonamide group available for Pd-catalyzed diversification to optimize potency, selectivity, and pharmacokinetic properties.

Late-Stage Diversification for Sulfonamide Medicinal Chemistry

The methanesulfonamide terminus makes this compound a versatile building block for Pd-catalyzed N-arylation, enabling efficient parallel synthesis of sulfonamide libraries without generating genotoxic sulfonyl chloride or aniline intermediates [5]. This is a distinct operational advantage over direct thiophene-2-sulfonamide congeners, which require different activation strategies for N-functionalization. The compound is thus positioned as a 'dual-purpose intermediate'—simultaneously a pharmacologically relevant nitrothiophene and a synthetically permissive methanesulfonamide—suitable for core-structure SAR exploration in both antibacterial and antiparasitic programs.

Application
Selection Property
Validation Focus
Gram-negative efflux-mediated resistance screening
Nitrothiophene scaffold with potential efflux-pump recognition modulation context
AcrAB-TolC efflux pump and NfsA/NfsB nitroreductase activation review
Dual-mechanism antibacterial fragment design
Methanesulfonamide linker for SAR growth without disrupting dual pharmacophore
DHPS inhibition and nitroreductase-dependent radical formation pathway engagement
Antiparasitic discovery (kinetoplastid parasites)
5-Nitrothiophene pharmacophore with reported higher potency ranking over nitrofuran class
Antileishmanial and antitrypanosomal activity screening; nitroreductase expression in target species
Late-stage diversification for sulfonamide libraries
Pd-catalyzed N-arylation compatibility on methanesulfonamide
Genotoxic impurity control and parallel synthesis efficiency review
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